1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one

Übersicht

Beschreibung

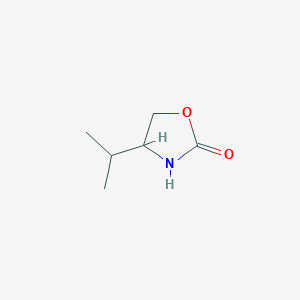

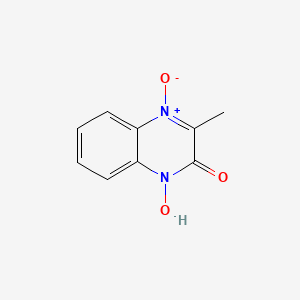

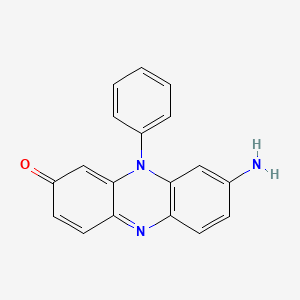

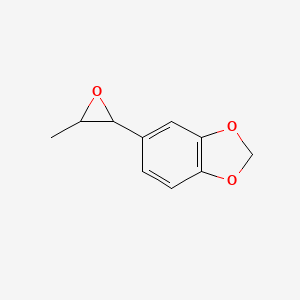

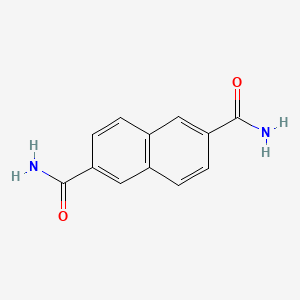

1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, commonly known as HOMOQ, is a quinoxaline derivative1. It is a heterocyclic compound containing a quinoxaline ring, which is composed of two fused benzene rings with two nitrogen atoms located at different positions1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is not available in the search results. However, as a quinoxaline derivative, it’s likely synthesized through reactions involving benzene rings and nitrogen atoms1.Molecular Structure Analysis

HOMOQ is a heterocyclic compound. Its structure is composed of a quinoxaline ring, which is a fusion of two benzene rings with two nitrogen atoms located at different positions1.Chemical Reactions Analysis

The specific chemical reactions involving 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one are not detailed in the search results. As a quinoxaline derivative, it may participate in various organic reactions typical of this class of compounds1.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one are not detailed in the search results. However, it’s known to be a yellow to brown solid2.Wissenschaftliche Forschungsanwendungen

Defense Mechanisms in Plants

1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is related to hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones. These hydroxamic acids are critical in plant defense against pests and diseases. They contribute significantly to the resistance of cereal crops to insects, fungi, and bacteria, and are involved in the detoxification of herbicides and allelopathic effects in crops (Niemeyer, 1988).

Biochemical Interactions and Oxidative Stress

The compound is also structurally similar to 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation known for its reactivity and cytotoxicity. HNE plays a role in cellular oxidative stress, being involved in several oxidative reactions leading to the formation of a variety of products and metabolites, which are significant in understanding cellular redox balance and oxidative stress-related diseases (Spickett, 2013).

Antibacterial Applications

Derivatives of this compound, such as 3-methyl-1,4-dioxidoquinoxaline-2-carboxaldehyde, have shown notable antibacterial activity. This suggests potential applications in developing new antibacterial agents, especially those targeting specific bacterial strains (Edwards, Bambury, & Ritter, 1975).

Tautomerism and Chemical Structure Analysis

The compound's tautomeric properties are relevant for chemical research, particularly in the analysis of isomeric structures and their implications in various biochemical processes. These studies are crucial for understanding the stability and reactivity of different tautomeric forms in biological systems (Chapman, 1966).

Antiproliferative Activity and Cancer Research

Isomers related to 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, such as 2-hydroxy-4-naphthoquinone-1-oxime derivatives, have been studied for their antiproliferative activity in cancer cell lines. This indicates potential applications in cancer research, particularly in identifying compounds that may have therapeutic benefits in treating various cancer types (Shinde et al., 2014).

Environmental and Biodegradation Studies

Research on similar compounds like hydroquinones has provided insights into their role as natural antioxidants and their reactions with peroxyl radicals, which is significant for understanding natural defense mechanisms against environmental oxidative stress (Valgimigli et al., 2008).

Safety And Hazards

The safety and hazards associated with 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one are not specified in the search results. It’s recommended to handle it with appropriate safety measures, as with all chemical substances.

Zukünftige Richtungen

The future directions for research and applications of 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one are not specified in the search results. Given its status as a quinoxaline derivative, it may have potential in various fields, including medicinal chemistry, due to the biological activity of many quinoxaline compounds1.

Eigenschaften

IUPAC Name |

1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRXNHVIQLCYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320602 | |

| Record name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |

CAS RN |

26438-48-2 | |

| Record name | NSC368689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)